Methomyl

Description

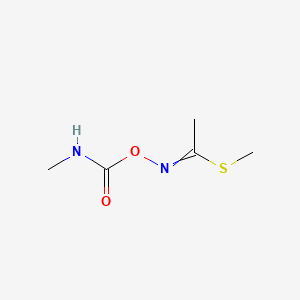

Structure

3D Structure

Properties

Key on ui mechanism of action |

INHIBITION OF ACETYLCHOLINESTERASE. Methomyl was among 24 pesticides tested for interactions with the estrogen receptor (ER) and the androgen receptor (AR) in transactivation assays. Estrogen-like effects on MCF-7 cell proliferation and effects on CYP19 aromatase activity in human placental microsomes were also investigated. Methomyl weakly stimulated aromatase activity. Lannate 1 -(methomyl) was incubated with erythrocytes of rats at different concentrations. ... There was a decrease in the activities of superoxide dismutase and glutathione reductase after 1/2 and 16 hour of Lannate addition. There was also a decrease in the amount of glutathione. The inhibition of enzyme activities and the decrease in glutathione concentration were dose independent. The results suggest that Lannate toxicity might lead to hemolysis, oxidation of hemoglobin and finally induced erythropenia. /Lannate/ |

|---|---|

Molecular Formula |

C5H10N2O2S |

Molecular Weight |

162.21 g/mol |

IUPAC Name |

methyl N-(methylcarbamoyloxy)ethanimidothioate |

InChI |

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8) |

InChI Key |

UHXUZOCRWCRNSJ-UHFFFAOYSA-N |

SMILES |

CC(=NOC(=O)NC)SC |

Canonical SMILES |

CC(=NOC(=O)NC)SC |

Color/Form |

White crystalline solid |

density |

1.2946 at 75 °F (EPA, 1998) 1.2946 @ 24 °C referred to water @ 4 °C 1.3 g/cm³ 1.29 at 75 °F (75 °F): 1.29 |

melting_point |

172 to 174 °F (EPA, 1998) 78-79 °C 78 °C 172 °F |

physical_description |

Methomyl is a white crystalline solid with slight sulfurous smell. Used as a nematocide, and an insecticide on vegetables, tobacco, cotton, alfalfa, soy beans, and corn. (EPA, 1998) White, crystalline solid with a slight, sulfur-like odor. [insecticide]; [NIOSH] WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. White, crystalline solid with a slight, sulfur-like odor. White, crystalline solid with a slight, sulfur-like odor. [insecticide] |

solubility |

6 % at 77 °F (NIOSH, 2022) Sol at 25 °C in wt/wt percent: water 5.8; ethanol 42; methanol 100; isopropanol 22; acetone 73 SOL IN MOST ORG SOLVENTS In water, 58,000 mg/l @ 25 °C Solubility in water, g/100ml at 25 °C: 5.8 (moderate) (77 °F): 6% |

vapor_pressure |

5e-05 mmHg at 77 °F (EPA, 1998) 0.0000054 [mmHg] 5.4X10-6 mm Hg @ 25 °C Vapor pressure at 25 °C: negligible 0.00005 mmHg at 77 °F (77 °F): 0.00005 mmHg |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Methomyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of methomyl (B1676398), a broad-spectrum carbamate (B1207046) insecticide. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for modeling, safety assessment, and environmental fate analysis.

Chemical Identity and Structure

This compound, with the IUPAC name methyl N-(methylcarbamoyloxy)ethanimidothioate, is a white crystalline solid characterized by a slight sulfurous odor.[1][2][3] It belongs to the carbamate class of pesticides and functions as a reversible acetylcholinesterase inhibitor.[1][4]

| Identifier | Value |

| IUPAC Name | methyl N-(methylcarbamoyloxy)ethanimidothioate[1] |

| CAS Number | 16752-77-5[2][5] |

| Molecular Formula | C₅H₁₀N₂O₂S[1][3] |

| Molecular Weight | 162.21 g/mol [1][2] |

| Synonyms | Lannate, Nudrin, S-methyl N-(methylcarbamoyloxy) thioacetimidate[2][6] |

| Chemical Structure | (Z)-Methomyl is the thermodynamically favored isomer[7][8] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental behavior, including its transport, persistence, and bioavailability. These properties are summarized in the tables below.

Physical Properties

| Property | Value | Conditions |

| Physical State | Crystalline solid[6][9] | Ambient |

| Color | White[9] | - |

| Odor | Slight sulfurous[2][9] | - |

| Melting Point | 77 - 79 °C (172 - 174 °F)[1][3][9] | - |

| Boiling Point | Decomposes above 136 °C[10] | - |

| Density | 1.2946 g/cm³[1][3] | at 24-25 °C[1] |

| Vapor Pressure | 0.72 mPa (5.4 x 10⁻⁶ mmHg)[9][11] | at 25 °C[9] |

| Henry's Law Constant | 2.1 × 10⁻¹¹ atm·m³/mol[9] | at 25 °C |

Solubility Properties

| Property | Value | Conditions |

| Water Solubility | 54.7 - 58.0 g/L[1][2][9] | at 25 °C[1][2] |

| Methanol Solubility | 1000 g/L[9] | at 25 °C |

| Acetone Solubility | 720 - 730 g/L[6][9] | at 25 °C |

| Ethanol Solubility | 420 g/L[9] | at 25 °C |

| Isopropanol Solubility | 220 g/L[9] | at 25 °C |

| Toluene Solubility | 30 g/L[9] | at 25 °C |

| Octanol-Water Partition Coefficient (log Kₒw) | 0.6 - 1.24[9][12] | - |

Experimental Protocols

The following sections detail generalized methodologies for determining key physicochemical properties of this compound. These protocols are based on standard laboratory techniques and OECD guidelines.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a Thiele tube or a digital melting point apparatus.[2][3]

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[6]

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a calibrated thermometer. The assembly is then immersed in a high-boiling point liquid (e.g., mineral oil) within a Thiele tube.[3]

-

Heating: The side arm of the Thiele tube is heated gently and uniformly with a Bunsen burner. The heating rate should be slow (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[3]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass turns into a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[13]

-

Apparatus Setup (Digital Apparatus): The prepared capillary is inserted into the heating block of the apparatus. The heating rate is set, and the sample is observed through a magnifying lens. The start and end temperatures of melting are recorded automatically or manually.[2]

Water Solubility Determination (Flask Method - OECD 105)

This method is suitable for substances with solubilities above 10⁻² g/L, such as this compound.[11][14][15]

-

Equilibration: An excess amount of this compound is added to a flask containing purified water (e.g., deionized).

-

Temperature Control: The flask is agitated in a constant temperature bath, maintained at a standard temperature, typically 20 °C or 25 °C, for a sufficient duration to reach equilibrium (e.g., 24-48 hours).[11][16]

-

Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved solid settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

-

Replicates: The experiment is performed in replicate to ensure the precision of the measurement. The pH of the solution should also be recorded.

Octanol-Water Partition Coefficient (Shake Flask Method - OECD 107)

This protocol determines the log Kₒw, a measure of a chemical's lipophilicity.[17]

-

Solvent Preparation: 1-Octanol (B28484) and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Test Solution Preparation: A stock solution of this compound is prepared in either water or 1-octanol.

-

Partitioning: A measured volume of the stock solution is added to a separatory funnel containing known volumes of both pre-saturated 1-octanol and water. The ratio of the volumes is chosen based on the expected Kₒw.[17]

-

Equilibration: The funnel is shaken gently for a period sufficient to reach equilibrium, avoiding the formation of emulsions.

-

Phase Separation: The mixture is allowed to stand until the octanol (B41247) and water layers are clearly separated. Centrifugation may be used to aid separation.

-

Concentration Analysis: The concentration of this compound in both the aqueous and octanol phases is determined by a suitable analytical method like HPLC.[17]

-

Calculation: The Kₒw is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kₒw).

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

This compound exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). This diagram illustrates the mechanism of reversible inhibition through carbamylation.[1][12][18]

Caption: Mechanism of reversible acetylcholinesterase (AChE) inhibition by this compound.

Experimental Workflow: Physicochemical Characterization

This diagram outlines a logical workflow for the physicochemical characterization of a chemical entity like this compound.

Caption: A generalized workflow for physicochemical property testing of a chemical.

References

- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. ira.agroscope.ch [ira.agroscope.ch]

- 8. pure.au.dk [pure.au.dk]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Determination of octanol-water partition coefficients by an HPLC method for anticonvulsant structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 12. Carbaryl - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. filab.fr [filab.fr]

- 15. oecd.org [oecd.org]

- 16. Water Solubility | Scymaris [scymaris.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Methomyl's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

Introduction

Methomyl (B1676398) is a broad-spectrum N-methyl carbamate (B1207046) insecticide widely utilized for the control of foliage and soil-borne insect pests.[1][2] Its efficacy stems from its potent neurotoxicity, which is primarily achieved through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.[1][3][4] This technical guide provides an in-depth examination of the molecular mechanism by which this compound inhibits AChE, presents key kinetic data, details relevant experimental protocols, and visualizes the core processes for researchers, scientists, and drug development professionals.

The Physiological Role of Acetylcholinesterase

In a functioning cholinergic synapse, the neurotransmitter acetylcholine (B1216132) (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic membrane, propagating a nerve signal. To terminate this signal and allow the neuron to repolarize for subsequent transmissions, ACh must be rapidly removed from the synaptic cleft. Acetylcholinesterase, a serine hydrolase, catalyzes the hydrolysis of acetylcholine into choline (B1196258) and acetic acid with remarkable efficiency, ensuring precise temporal control of neurotransmission.[5]

Molecular Mechanism of AChE Inhibition by this compound

This compound, like other carbamate inhibitors, disrupts normal synaptic function by inhibiting AChE. This inhibition prevents the breakdown of acetylcholine, leading to its accumulation in the synapse. The resulting excessive stimulation of ACh receptors causes uncontrolled nerve firing, leading to muscle spasms, paralysis, and ultimately death in target organisms.[1][6] The inhibitory mechanism is a multi-step process involving the carbamoylation of the enzyme's active site.

The Two-Step Inhibition Process:

-

Reversible Binding: this compound first binds non-covalently to the active site of AChE, forming a reversible Michaelis-Menten complex. The active site of AChE contains a catalytic triad (B1167595) (serine, histidine, and glutamate), and the initial binding occurs within a deep gorge leading to this triad.[5]

-

Carbamoylation: Following binding, the carbamoyl (B1232498) group of this compound is transferred to the hydroxyl group of the active site serine residue (Ser203 in human AChE). This reaction forms a stable, but transient, covalent carbamoyl-enzyme intermediate, rendering the enzyme inactive.[3][5]

Reversibility and Decarbamoylation:

The inhibition by this compound is classified as reversible.[3][7] The carbamoylated enzyme can be reactivated through hydrolysis, a process known as decarbamoylation, which regenerates the functional enzyme.[5][8] However, this reactivation is significantly slower than the hydrolysis of the acetyl-enzyme intermediate formed during normal ACh breakdown. The half-life of carbamoylated AChE can range from minutes to hours, leading to a prolonged period of enzyme inactivity.[5] This slow reactivation rate is the basis of this compound's toxicity.

Kinetic Profile of this compound-AChE Interaction

The interaction between this compound and AChE can be characterized by kinetic parameters that quantify the inhibitor's potency. Studies have classified this compound as a reversible, non-competitive inhibitor of AChE.[9] In this model, the inhibitor is proposed to bind to a site on the enzyme distinct from the substrate-binding site, or to the enzyme-substrate complex, thereby reducing the maximum reaction velocity (Vmax) without altering the Michaelis constant (Km) of the substrate.[9] This kinetic profile likely reflects the overall effect of the formation of the inactive carbamoylated enzyme, which effectively reduces the concentration of active enzyme available to process the substrate.

The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following table summarizes available kinetic data for this compound against AChE from various sources.

| Parameter | Value | Enzyme Source | Conditions | Reference |

| IC50 | 1.639 ppm | Monopterus albus AChE | Paper-based biosensor assay | [10] |

| IC50 | Higher in human than rat | Erythrocyte Membrane AChE | In vitro assay | [9] |

| IC50 | Striatum > Cerebellum > Cerebral Cortex > Hippocampus | Rat Brain Synaptic AChE | In vitro assay | [9] |

| Ki | Higher in rat than human | Erythrocyte Membrane AChE | In vitro assay | [9] |

| Ki | Cerebral Cortex > Hippocampus > Striatum > Cerebellum | Rat Brain Synaptic AChE | In vitro assay | [9] |

Table 1: Summary of Published Kinetic Data for this compound Inhibition of AChE.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity and inhibition in vitro was developed by Ellman et al. This colorimetric assay is based on the reaction of thiocholine (B1204863), a product of the enzymatic hydrolysis of the substrate analog acetylthiocholine (B1193921), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[11]

Principle: AChE hydrolyzes acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine reacts with DTNB, yielding the colored product TNB. The rate of color formation is directly proportional to AChE activity. An inhibitor like this compound will reduce this rate.

Materials and Reagents:

-

Purified AChE (e.g., from electric eel or recombinant human)

-

Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5-8.0)

-

Acetylthiocholine iodide (ATCI), substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in Assay Buffer)

-

96-well microplate

-

Spectrophotometric multiwell plate reader

Assay Procedure:

-

Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer at the desired concentrations.

-

Inhibitor Incubation: In the wells of a 96-well plate, add a fixed volume of the AChE enzyme solution.

-

Add varying concentrations of the this compound solution to the sample wells. For control wells, add the solvent vehicle (e.g., DMSO diluted in buffer). Include a "No Inhibitor Control" (enzyme + solvent) and a "No Enzyme Control" (buffer only).

-

Incubate the plate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: To each well, add the DTNB solution followed by the ATCI substrate solution to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Take kinetic readings at multiple time points (e.g., every minute for 10-20 minutes).

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the percentage of AChE inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100

-

Determine the IC50 value by plotting the % Inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound exerts its potent insecticidal effect through the reversible inhibition of acetylcholinesterase. The core mechanism involves a two-step process: initial reversible binding to the enzyme's active site followed by the formation of a carbamoylated enzyme intermediate. This inactive state is prolonged due to a slow decarbamoylation (reactivation) rate, leading to the accumulation of acetylcholine and subsequent neurotoxicity. A thorough understanding of this mechanism, supported by kinetic data and robust experimental protocols, is critical for assessing its toxicological profile, developing safer alternatives, and managing insecticide resistance.

References

- 1. pomais.com [pomais.com]

- 2. epa.gov [epa.gov]

- 3. This compound | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Poisoning with this compound and Cypermethrin Pesticide Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. studenttheses.uu.nl [studenttheses.uu.nl]

- 8. doi.nrct.go.th [doi.nrct.go.th]

- 9. [Effects of this compound on acetylcholinesterase in erythrocyte membrane and various brain areas] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methomyl Insecticide: Historical Development, Introduction, and Core Principles

Introduction and Historical Development

Methomyl (B1676398) is a broad-spectrum carbamate (B1207046) insecticide first introduced in 1966 and registered for use in the United States in 1968.[1][2][3][4][5][6][7] Developed by E.I. du Pont de Nemours, it is utilized to control a wide array of foliage and soil-borne insect pests on various food and feed crops, including vegetables, fruits, and field crops.[2][6][8] Due to its high acute toxicity to humans, this compound is classified as a Restricted Use Pesticide (RUP) by the U.S. Environmental Protection Agency (EPA), meaning it can only be purchased and used by certified applicators.[2][5][6][8] The only non-agricultural use of this compound is in fly bait formulations.[2][8]

This compound is known for its rapid knockdown of pests and is effective through both contact and ingestion.[2][9][10] It is particularly effective against chewing and sucking insects such as those in the orders Lepidoptera, Hemiptera, Homoptera, Diptera, and Coleoptera.[10][11] Common trade names for this compound include Lannate, Nudrin, and Metofan.[2][12][13]

Chemical Properties and Synthesis

This compound is a white, crystalline solid with a slight sulfurous odor.[2][3][4][14][15] It is highly soluble in water and various organic solvents.[2][16]

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | S-methyl N-[(methylcarbamoyl)oxy]thioacetimidate | [12][13][15] |

| CAS Number | 16752-77-5 | [2][3][10][12] |

| Molecular Formula | C₅H₁₀N₂O₂S | [1][3][12][13][15] |

| Molecular Weight | 162.21 g/mol | [2][12][14] |

| Melting Point | 78-79 °C | [3][4][15][16] |

| Water Solubility | 57.9 g/L at 25°C | [2] |

| Vapor Pressure | 6.65 mPa at 25°C | [2] |

| Density | 1.2946 g/cm³ at 24°C | [3][15] |

Synthesis of this compound

The synthesis of this compound involves a continuous chemical process.[1] It begins with the reaction of methylthioacetaldoxime (B80465) (also known as this compound oxime) with methyl isocyanate in an inert organic solvent at an elevated temperature.[1][13][17] This mixture is then passed through a plug-flow, adiabatic tubular reactor under pressure to form this compound.[1] The resulting product mixture is stripped of unreacted methyl isocyanate and solvent to yield purified this compound.[1] A portion of the unreacted materials and solvent is often recycled to improve efficiency.[1]

Mode of Action: Acetylcholinesterase Inhibition

This compound's insecticidal activity stems from its function as a potent and reversible inhibitor of the enzyme acetylcholinesterase (AChE).[9][11][12][14][18][19] AChE is a critical enzyme in the central nervous system of insects and other animals.[9][12]

In a normal functioning nervous system, the neurotransmitter acetylcholine (B1216132) (ACh) is released into the synapse to transmit a nerve impulse.[12] AChE then rapidly hydrolyzes ACh to terminate the signal.[12] this compound, being a carbamate insecticide, carbamylates the active site of AChE, preventing it from breaking down acetylcholine.[12][14] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation.[9][12][18][20] The overstimulation of the nervous system causes hyperexcitation, muscle spasms, paralysis, and ultimately, the death of the insect.[9][12][18]

The inhibition of AChE by this compound is reversible, as the carbamylated enzyme can undergo spontaneous hydrolysis over time, allowing the enzyme to be reactivated.[12][14] This reversibility contributes to this compound's lower persistence in biological systems compared to organophosphate insecticides, which cause irreversible inhibition.[12] this compound is classified under the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 1A.[10][12]

Caption: Cholinergic signaling pathway and its inhibition by this compound.

Toxicology Profile

This compound is highly toxic to a wide range of organisms, including mammals, birds, aquatic life, and beneficial insects like bees.[1][2][4][11]

Acute Toxicity Data for this compound

| Organism | Test Type | Value | Reference |

| Rat (male) | Oral LD50 | 17 mg/kg | [2][14][16] |

| Rat (female) | Oral LD50 | 24 mg/kg | [2][14] |

| Mouse | Oral LD50 | 10 mg/kg | [2] |

| Guinea Pig | Oral LD50 | 15 mg/kg | [2] |

| Rabbit | Dermal LD50 | >5000 mg/kg | [14] |

| Bobwhite Quail | Oral LD50 | 24.2 mg/kg | [2][21] |

| Mallard Duck | Oral LD50 | 15.9 mg/kg | [2] |

| Rainbow Trout | 96-hour LC50 | 3.4 mg/L | [2] |

| Bluegill Sunfish | 96-hour LC50 | 0.8 mg/L | [2] |

| Daphnia magna | 48-hour LC50 | 17 µg/L | [21] |

| Honey Bee | Contact LD50 | Highly Toxic | [2] |

Metabolic Pathways in Insects

This compound is rapidly metabolized by insects.[15][22] The primary metabolic pathway involves the hydrolysis of the carbamate ester linkage to form this compound oxime (S-methyl N-hydroxythioacetimidate).[22] This oxime metabolite can be further metabolized to carbon dioxide and acetonitrile, which are then eliminated from the insect's body.[14][15][22]

Caption: Simplified metabolic pathway of this compound in insects.

Experimental Protocols for Efficacy Evaluation

The evaluation of insecticide efficacy typically follows standardized guidelines, such as those from the EPA or OECD, to ensure data reliability and comparability.[23][24][25] A general protocol for assessing the efficacy of an insecticide like this compound is outlined below.

Larval Bioassay (Contact/Ingestion)

-

Test Organism: Select a target insect species, such as Spodoptera exigua (beet armyworm) or Trichoplusia ni (cabbage looper), reared under controlled laboratory conditions.[25][26]

-

Insecticide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or water with a surfactant).[27] Create a series of serial dilutions to establish a range of concentrations for dose-response analysis.[27]

-

Treatment Application:

-

Leaf-Dip Bioassay (Ingestion): Excised leaves of a host plant (e.g., cotton or cabbage) are dipped into the respective insecticide dilutions for a set duration (e.g., 10-30 seconds) and allowed to air dry.

-

Topical Application (Contact): A micro-applicator is used to apply a precise volume (e.g., 0.1-1 µL) of the insecticide solution directly to the dorsal thorax of each larva.[25]

-

-

Exposure: Place a known number of larvae (e.g., 10-20) of a specific instar (e.g., third instar) onto the treated leaves in a ventilated container (e.g., a Petri dish with a moistened filter paper).[27] For topical application, larvae are placed in clean containers with an untreated food source.

-

Control Groups: Include a negative control (solvent only) and a positive control (a known effective insecticide) to validate the assay.

-

Incubation: Maintain the containers under controlled environmental conditions (e.g., 25 ± 2°C, >60% relative humidity, and a specific photoperiod).

-

Data Collection: Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours).[27] Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

Data Analysis: Correct mortality data for control mortality using Abbott's formula.[25] Calculate the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) using probit analysis.

Adult Bioassay (Contact)

-

Test Organism: Use adult insects of a target species, such as Musca domestica (housefly) or a species of mosquito.[25][28]

-

Insecticide Preparation: Prepare serial dilutions of this compound as described for the larval bioassay.

-

Treatment Application:

-

Topical Application: Anesthetize the adult insects (e.g., with CO₂ or by chilling) and apply a precise volume of the insecticide solution to the dorsal thorax using a micro-applicator.[25]

-

Residual Bioassay: Treat a surface (e.g., glass, wood, or plant material) with a known concentration of the insecticide.[24] Once dry, introduce the adult insects into a container lined with or containing the treated surface.[24]

-

-

Exposure and Incubation: Place the treated insects in clean cages with access to a food source (e.g., a sugar solution).[25] Maintain under controlled environmental conditions.

-

Data Collection and Analysis: Record mortality at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).[25] Analyze the data to determine the LD50 or LC50 as appropriate.

Caption: A generalized experimental workflow for insecticide efficacy evaluation.

References

- 1. This compound (Ref: OMS 1196) [sitem.herts.ac.uk]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. idc-online.com [idc-online.com]

- 5. oisc.purdue.edu [oisc.purdue.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. epa.gov [epa.gov]

- 9. pomais.com [pomais.com]

- 10. What Is this compound? [allpesticides.com]

- 11. Environmental fate and toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. This compound (EHC 178, 1996) [inchem.org]

- 14. This compound | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 747. This compound (Pesticide residues in food: 1986 evaluations Part II Toxicology) [inchem.org]

- 16. studenttheses.uu.nl [studenttheses.uu.nl]

- 17. CN102924354A - Synthetic method of this compound - Google Patents [patents.google.com]

- 18. pomais.com [pomais.com]

- 19. [Effects of this compound on acetylcholinesterase in erythrocyte membrane and various brain areas] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. intieverspring.com [intieverspring.com]

- 22. Penetration and fate of this compound and its oxime metabolite in insects and twospotted spider mites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. icmr.gov.in [icmr.gov.in]

- 24. Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests | Pesticide Registration | US EPA [19january2021snapshot.epa.gov]

- 25. iris.who.int [iris.who.int]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Methomyl on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methomyl (B1676398), a broad-spectrum carbamate (B1207046) insecticide, has been utilized globally for decades to control a wide range of agricultural pests. Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and other animals.[1][2][3] This mechanism, while effective for pest control, also poses a significant toxicological risk to non-target organisms that may be exposed through various environmental pathways. This technical guide provides a comprehensive overview of the toxicological effects of this compound on a variety of non-target species, including mammals, birds, fish, aquatic invertebrates, and soil-dwelling organisms. The information is presented to facilitate a thorough understanding of this compound's environmental impact and to serve as a resource for researchers and professionals in the fields of toxicology, environmental science, and drug development.

Quantitative Toxicological Data

The acute and chronic toxicity of this compound to a range of non-target organisms is summarized in the following tables. These values, including LD50 (median lethal dose), LC50 (median lethal concentration), NOAEL (no-observed-adverse-effect level), and LOAEL (lowest-observed-adverse-effect level), are critical for assessing the potential risk of this compound to wildlife and ecosystems.

Table 1: Acute Oral Toxicity of this compound to Avian and Mammalian Species

| Species | Common Name | LD50 (mg/kg) | Reference(s) |

| Colinus virginianus | Bobwhite Quail | 24.2 | [4] |

| Anas platyrhynchos | Mallard Duck | 15.9 | [4] |

| Phasianus colchicus | Ring-necked Pheasant | 15.4 | [4] |

| Gallus gallus domesticus | Hen | 28 | [4] |

| Sturnus vulgaris | Starling | 42 | [4] |

| Agelaius phoeniceus | Red-winged Blackbird | 10 | [4] |

| Rattus norvegicus | Rat | 17 - 32 | [4][5] |

| Mus musculus | Mouse | 10 | [4] |

| Cavia porcellus | Guinea Pig | 15 | [4] |

| Odocoileus hemionus | Mule Deer | 11.0 - 22.0 | [4] |

Table 2: Acute Toxicity of this compound to Aquatic Organisms

| Species | Common Name | Test Duration | LC50/EC50 (mg/L) | Reference(s) |

| Oncorhynchus mykiss | Rainbow Trout | 96-hour | 3.4 | [4] |

| Lepomis macrochirus | Bluegill Sunfish | 96-hour | 0.8 | [4] |

| Pimephales promelas | Fathead Minnow | - | - | [6] |

| Daphnia magna | Water Flea | 48-hour | 0.0287 | [4] |

| Various Freshwater Fish (12 species) | - | 96-hour | 0.3 - 6.8 | [6] |

| Various Freshwater Crustaceans (5 species) | - | 48 to 96-hour | 0.0088 - 0.92 | [6] |

| Various Freshwater Insects (3 species) | - | 96-hour | 0.029 - 0.06 | [6] |

| Various Marine Fish (2 species) | - | 96-hour | 0.34 - 1.16 | [6] |

| Various Marine Crustaceans (4 species) | - | 96-hour | 0.019 - 0.41 | [6] |

Table 3: Chronic Toxicity of this compound to Non-Target Organisms

| Species | Common Name | Endpoint | Value | Reference(s) |

| Pimephales promelas | Fathead Minnow | 31-day NOEC (mortality) | 0.327 mg/L | [6] |

| Rattus norvegicus | Rat | 13-week Neurotoxicity NOAEL | 9.4 mg/kg bw/day | [7] |

| Rattus norvegicus | Rat | Acute Neurotoxicity NOAEL (gavage) | 0.25 mg/kg bw | [7] |

| Rattus norvegicus | Rat | Acute Neurotoxicity NOAEL (diet) | 1 mg/kg bw | [7] |

Signaling Pathways of this compound Toxicity

The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE).[1][2][3] However, recent research has elucidated secondary toxicological pathways that contribute to its adverse effects on non-target organisms. These include the induction of oxidative stress and inflammatory responses.

Acetylcholinesterase Inhibition

This compound, like other carbamate insecticides, binds to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine (B1216132). This leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, which can result in tremors, convulsions, paralysis, and ultimately death due to respiratory failure.[3]

Oxidative Stress and Inflammatory Response

Exposure to this compound has been shown to induce oxidative stress in various non-target organisms. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive intermediates. This oxidative stress can lead to cellular damage and trigger inflammatory pathways, such as the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the toxicological assessment of this compound. These protocols are based on internationally recognized guidelines to ensure data reliability and comparability.

Fish Acute Toxicity Test (OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio) are commonly used.[8][9]

-

Test Conditions: Fish are exposed to a series of concentrations of the test substance in a static, semi-static, or flow-through system.[10] At least five concentrations in a geometric series are used.[11]

-

Procedure:

-

Prepare test solutions of this compound at the desired concentrations and a control group with no this compound.

-

Acclimate the fish to the test conditions.

-

Introduce a specified number of fish (at least seven per concentration) into each test chamber.[11]

-

Observe the fish for mortality and any sublethal effects at 24, 48, 72, and 96 hours.[8]

-

Record mortality data and calculate the 96-hour LC50 value with 95% confidence limits using appropriate statistical methods (e.g., probit analysis).[12]

-

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) within a 48-hour period.

-

Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.[13][14]

-

Test Conditions: A static test system is typically used, with at least five concentrations of the test substance.[15][16]

-

Procedure:

-

Prepare test solutions of this compound and a control.

-

Place a specified number of young daphnids (e.g., 20 daphnids per concentration, divided into four replicates of five) into test vessels containing the solutions.[16]

-

Incubate the test vessels for 48 hours under controlled conditions (temperature and light).

-

Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[15]

-

Calculate the 48-hour EC50 value and its confidence limits.[17]

-

Earthworm Acute Toxicity Test (OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida) in artificial soil.[18]

-

Test Organism: Adult earthworms (Eisenia fetida).[18]

-

Test Conditions: The test is conducted in artificial soil treated with a range of concentrations of the test substance.[19]

-

Procedure:

-

Prepare artificial soil according to the guideline.

-

Incorporate this compound into the soil at various concentrations. A control group with untreated soil is also prepared.[20]

-

Introduce a set number of adult earthworms (e.g., 10 worms per replicate, with four replicates per concentration) into each test container.[20]

-

Maintain the containers in a controlled environment for 14 days.[18]

-

Assess mortality at day 7 and day 14.[18]

-

Calculate the 14-day LC50 value. Sublethal effects like changes in body weight can also be recorded.[20]

-

Avian Acute Oral Toxicity Test (OECD Guideline 223)

This test is designed to determine the acute oral toxicity (LD50) of a substance to birds.

-

Test Organism: Commonly used species include Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).[21][22]

-

Procedure:

-

Acclimate birds to the test conditions.

-

Administer a single oral dose of this compound to individual birds. A range of dose levels is used to determine the LD50.[23]

-

A control group receives a sham dose.

-

Observe the birds for mortality and signs of toxicity for at least 14 days.[23]

-

Record mortalities and calculate the LD50 with confidence limits.[24]

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE activity and its inhibition by compounds like this compound.[25][26]

-

Principle: The assay measures the product of the reaction of thiocholine (B1204863) (produced from the substrate acetylthiocholine (B1193921) by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which is a yellow-colored compound.[27][28]

-

Procedure:

-

Prepare a phosphate (B84403) buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the enzyme (AChE) solution.[26]

-

In a 96-well plate, add the buffer, AChE solution, and DTNB.

-

Add the test compound (this compound) at various concentrations to the test wells and a solvent control to the control wells.

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.[26]

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction and determine the percent inhibition of AChE activity caused by this compound. The IC50 (concentration causing 50% inhibition) can then be calculated.[29]

-

Conclusion

This compound is a potent insecticide with a well-defined primary mechanism of toxicity through the inhibition of acetylcholinesterase. The quantitative data presented in this guide clearly demonstrate its high toxicity to a wide range of non-target organisms, including mammals, birds, fish, and invertebrates. Furthermore, emerging research highlights secondary toxic effects, such as the induction of oxidative stress and inflammatory responses, which contribute to its overall adverse impact. The standardized experimental protocols provided herein are essential for the consistent and reliable assessment of this compound's toxicity. A thorough understanding of this toxicological profile is crucial for conducting accurate environmental risk assessments and for the development of safer and more selective pest control agents.

References

- 1. pomais.com [pomais.com]

- 2. Environmental fate and toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indiana Animal Disease Diagnostic Laboratory [addl.purdue.edu]

- 4. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 5. fao.org [fao.org]

- 6. This compound in freshwater and marine water [waterquality.gov.au]

- 7. This compound (addendum) (JMPR 2001) [inchem.org]

- 8. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 9. testinglab.com [testinglab.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. eurofins.com.au [eurofins.com.au]

- 13. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]

- 14. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 15. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 16. oecd.org [oecd.org]

- 17. shop.fera.co.uk [shop.fera.co.uk]

- 18. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 19. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

- 20. biotecnologiebt.it [biotecnologiebt.it]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. scribd.com [scribd.com]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. researchgate.net [researchgate.net]

The Environmental Fate and Degradation of Methomyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate, degradation pathways, and metabolic products of methomyl (B1676398) (S-methyl-N-(methylcarbamoyloxy)thioacetimidate), a broad-spectrum carbamate (B1207046) insecticide. Understanding the environmental behavior of this compound is critical for assessing its ecological impact and ensuring human safety. This document synthesizes data from numerous studies to provide quantitative data, detailed experimental protocols, and visual representations of key processes.

Executive Summary

This compound is a non-persistent insecticide characterized by high water solubility and low soil sorption, which makes it a candidate for potential groundwater contamination.[1][2] However, its degradation in both soil and aquatic environments is relatively rapid, primarily driven by microbial biodegradation and chemical hydrolysis, especially under alkaline conditions.[2][3] Photolysis is generally a minor degradation pathway unless facilitated by catalysts.[3] The principal degradation products from both biotic and abiotic processes are this compound oxime and acetonitrile (B52724), which are further mineralized to carbon dioxide.[3] The primary mechanism of its toxicity is the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[3][4] Due to its high acute toxicity to a wide range of non-target organisms, including mammals, birds, and aquatic invertebrates, its use is restricted in many regions.[1][3]

Physicochemical Properties and Environmental Mobility

This compound's environmental behavior is largely dictated by its physical and chemical properties. Its high water solubility (57.9 g/L) and low-to-moderate soil sorption capacity mean it is mobile in the environment and not strongly bound to soil particles.[5][6] Volatilization is not considered a significant route of dissipation due to its low vapor pressure and Henry's Law constant.[3]

Data on Environmental Mobility

The potential for this compound to move within the environment, particularly its tendency to leach through the soil profile, is quantified by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). Lower Koc values indicate weaker sorption to soil and higher mobility.

| Parameter | Value | Soil/Condition | Reference |

| Water Solubility | 58,000 mg/L (25°C) | Pure Water | [7] |

| Log K_ow | 1.24 | n-octanol/water | [8] |

| Vapor Pressure | 5.4 x 10⁻⁶ mm Hg (25°C) | - | [7] |

| Henry's Law Constant | 1.9 x 10⁻¹¹ atm·m³/mol | - | [7] |

| Soil Sorption (K_oc) | 43 cm³/g | Sandy Loam / Silty Clay Loam | [9] |

| 72 | - | [2] | |

| 160 | - | [7] | |

| Soil Sorption (K_d) | 1.56 | Illite Clay | [8] |

| 4.5 - 9.58 | Smectite Clays | [8] | |

| 399.5 | Humic Acid | [8] |

Degradation Pathways and Products

This compound degrades in the environment through three primary mechanisms: hydrolysis, photolysis, and biodegradation.

Hydrolysis

Hydrolysis is a major pathway for this compound degradation, particularly in alkaline waters.[3] The molecule is relatively stable under acidic and neutral conditions.[9][10] The primary reaction is the cleavage of the carbamate ester bond to yield this compound oxime (S-methyl-N-hydroxythioacetimidate) and methylcarbamic acid.[6][11]

Photolysis

Direct photolysis of this compound in sunlight is a minor dissipation pathway.[3] However, the process can be significantly accelerated in the presence of photosensitizers or catalysts such as titanium dioxide (TiO₂), zinc oxide (ZnO), or through photo-Fenton processes (H₂O₂/Fe²⁺/UV).[5][11][12] Photocatalytic degradation can lead to complete mineralization, with intermediates including acetamide, acetic acid, glycolic acid, oxalic acid, and formic acid before ultimate conversion to CO₂, water, sulfate, and ammonia.[6][8][13]

Biodegradation

Microbial action is the primary driver of this compound degradation in soil and a significant contributor in aquatic systems.[2][3] Numerous species of bacteria, including those from the genera Pseudomonas, Bacillus, Paracoccus, and Aminobacter, have been identified that can utilize this compound as a carbon and/or nitrogen source.[5][11] The initial step is typically the hydrolysis of the ester bond to form this compound oxime.[11] This is followed by rearrangement and breakdown to acetonitrile and ultimately mineralization to carbon dioxide.[3][14]

Degradation Products Summary

| Degradation Pathway | Major Products | Minor/Intermediate Products | Reference |

| Hydrolysis | This compound Oxime, Methylcarbamic Acid | - | [6][11] |

| Photolysis | This compound Oxime | This compound methylol, Acetonitrile, Acetamide, Acetic Acid, Formic Acid | [5][6][13] |

| Biodegradation | This compound Oxime, Acetonitrile, Carbon Dioxide | Dimethyl disulfide (by some human gut bacteria) | [3][14][15] |

| Animal Metabolism | Carbon Dioxide, Acetonitrile, Urinary Metabolites | Acetonitrile-Cysteine-Sulfate Conjugate | [3][16] |

Degradation Kinetics

The persistence of this compound in an environment is typically expressed as its half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate.

| Medium | Condition | Half-life (DT₅₀) | Reference |

| Soil | Aerobic | 3 - 50 days (typical ~14 days) | [1][2][5] |

| Aerobic | 46 days | [9] | |

| Anaerobic | 1 day | [9] | |

| Water | General Range | 6 - 262 days | [5] |

| Surface Water (pH dependent) | ~6 days | [1][2] | |

| Groundwater | > 25 weeks | [1][2] | |

| Hydrolysis (pH 5) | Stable | [10] | |

| Hydrolysis (pH 7) | Stable (262 days estimated) | [2][10] | |

| Hydrolysis (pH 9) | 30 days | [10] | |

| Photolysis (on soil, pH 5) | 2 - 3 days | [9] | |

| Air | - | 160 - 224 days | [5] |

Key Experimental Protocols

This section outlines generalized methodologies for studying the environmental fate of this compound, based on standard guidelines and published research.

Soil Biodegradation Study (Aerobic)

This protocol is adapted from OECD Guideline 307.[17]

-

Soil Selection and Preparation: Select and characterize representative soils based on pH, organic carbon content, texture, and microbial biomass.[17] Sieve fresh soil (e.g., <2 mm) and pre-incubate for 7-14 days at the test temperature in the dark to allow microbial populations to stabilize. Adjust soil moisture to 40-60% of maximum water holding capacity.

-

Test Substance Application: Prepare a stock solution of ¹⁴C-labeled or non-labeled this compound. Apply the solution to the soil surface or mix thoroughly to achieve the desired final concentration (typically corresponding to the maximum field application rate).

-

Incubation: Place treated soil samples (e.g., 50-100 g dry weight equivalent) into biometer flasks or a flow-through incubation system. Incubate in the dark at a constant temperature (e.g., 20 ± 2°C).[17] For aerobic conditions, pass a continuous stream of CO₂-free, humidified air over the soil. Trap evolved volatiles and ¹⁴CO₂ in appropriate solutions (e.g., ethylene (B1197577) glycol for volatiles, potassium hydroxide (B78521) or ethanolamine (B43304) for CO₂).

-

Sampling and Analysis: At predetermined intervals, sacrifice replicate soil samples. Extract the soil using an appropriate solvent mixture (e.g., ethyl acetate, methanol, or acetonitrile/water).[9]

-

Quantification: Analyze the extracts for the parent this compound and its degradation products using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[9][18][19] Quantify ¹⁴C in extracts, soil residues (post-extraction), and trapping solutions using Liquid Scintillation Counting (LSC).

-

Data Analysis: Calculate the dissipation half-life (DT₅₀) of the parent compound using first-order kinetics. Identify and quantify major degradation products over time.

Hydrolysis Study

This protocol is based on OECD Guideline 111.

-

Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Prepare a stock solution of this compound in a minimal amount of a water-miscible solvent (e.g., acetonitrile). Add a small aliquot to the buffer solutions in sterile, light-protected vessels to achieve a concentration below half its water solubility.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: At specified time intervals, take aliquots from each solution. Analyze directly or after appropriate extraction for the concentration of this compound using a validated analytical method, such as HPLC-UV.[18][20]

-

Data Analysis: Determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH level.

Analytical Method: HPLC for this compound in Water

This method is a generalized procedure based on EPA Method 531.2.[18][20]

-

Sample Preparation: If the water sample contains particulate matter, filter it through a 0.45 µm filter. No extraction is needed for direct aqueous injection.

-

HPLC System: Use an HPLC system equipped with a C18 reversed-phase column.

-

Post-Column Derivatization: After the analytical column, the eluent is mixed with a hydrolysis reagent (e.g., 0.05 N NaOH) at an elevated temperature (e.g., 95°C) to hydrolyze the N-methylcarbamates. The resulting methylamine (B109427) is then reacted with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form a highly fluorescent derivative.

-

Detection: The fluorescent derivative is detected using a fluorescence detector (e.g., Excitation 339 nm, Emission 445 nm).[20]

-

Quantification: Create a calibration curve using a series of this compound standards. Quantify the this compound concentration in the sample by comparing its peak area or height to the calibration curve.

Visualizations of Pathways and Workflows

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting acetylcholinesterase (AChE), an essential enzyme for nerve function. This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, which can result in paralysis and death.[3][14] The inhibition by carbamates is reversible.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. This compound (EHC 178, 1996) [inchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Current Approaches to and Future Perspectives on this compound Degradation in Contaminated Soil/Water Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. Photocatalytic degradation of pesticide this compound: determination of the reaction pathway and identification of intermediate products - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. Photo-Catalytic Degradation of this compound in Aquatic Environment – مجلة العلوم الإنسانية والطبيعية [hnjournal.net]

- 13. researchgate.net [researchgate.net]

- 14. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Identification of a novel animal metabolite of this compound insecticide [agris.fao.org]

- 17. biotecnologiebt.it [biotecnologiebt.it]

- 18. edgeanalytical.com [edgeanalytical.com]

- 19. Photocatalytic degradation of pesticide this compound: determination of the reaction pathway and identification of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. waters.com [waters.com]

Methomyl's Neurological Assault: An In-depth Technical Guide to its Mode of Action and Effects on Insect Nervous Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methomyl (B1676398), a carbamate (B1207046) insecticide, exerts its potent insecticidal activity through the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect. This technical guide provides a comprehensive overview of this compound's mode of action, its multifaceted effects on the insect nervous system, and detailed experimental protocols for its study. Quantitative data on its efficacy against various insect species are presented, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its neurotoxicological profile.

Core Mechanism: Acetylcholinesterase Inhibition

This compound's primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine into choline (B1196258) and acetic acid in the synaptic cleft.[1][2] This enzymatic degradation is essential for terminating nerve impulses and allowing the postsynaptic neuron to return to its resting state.

As a carbamate insecticide, this compound acts as a competitive inhibitor of AChE.[3] It binds to the active site of the enzyme, forming a carbamylated enzyme complex that is slow to hydrolyze. This reversible inhibition prevents ACh from binding to and being degraded by AChE. The resulting accumulation of ACh in the synapse leads to the continuous stimulation of postsynaptic acetylcholine receptors (AChRs), causing hyperexcitation of the nervous system.[1][2] This uncontrolled nerve firing manifests as tremors, muscle spasms, paralysis, and ultimately, death of the insect.[1]

Quantitative Efficacy of this compound

The inhibitory potency of this compound against AChE varies across different insect species. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Insect Species | Common Name | IC50 (µM) | Reference |

| Musca domestica | Housefly | 1.7 | [3] |

| Aedes aegypti | Yellow Fever Mosquito | 2.5 | [3] |

| Spodoptera exigua | Beet Armyworm | ~30-fold more insensitive in resistant strains | [3] |

| Heliothis virescens | Tobacco Budworm | - | [4] |

Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the assay method used. The data for Spodoptera exigua indicates the development of resistance through a less sensitive form of AChE.

Effects on the Insect Nervous System

The overstimulation of the cholinergic system by this compound has profound effects on various aspects of the insect nervous system, from individual neurons to complex behaviors.

Neuronal Hyperexcitability

Electrophysiological studies on insect neurons have demonstrated that cholinesterase inhibitors, like this compound, cause a significant increase in the frequency of action potentials.[5] This is a direct consequence of the prolonged presence of ACh in the synapse, leading to continuous depolarization of the postsynaptic membrane. In some cases, this can also lead to the recruitment of new neuronal units that are not typically active.[5]

Disruption of Synaptic Transmission

At the neuromuscular junction, the accumulation of ACh leads to prolonged muscle depolarization, resulting in uncontrolled twitching and eventual paralysis.[6][7] Electrophysiological recordings from the insect neuromuscular junction can reveal changes in the amplitude and frequency of excitatory postsynaptic potentials (EPSPs) and miniature excitatory postsynaptic potentials (mEPSPs) following this compound application.

Impact on Sensory and Motor Systems

The disruption of cholinergic signaling affects both sensory and motor pathways. Sensory neurons that utilize acetylcholine for transmission will continuously fire, leading to a barrage of sensory information to the central nervous system. This can result in disorientation and abnormal behavior.[8] The hyperexcitation of motor neurons leads to the observed tremors and convulsions.[5]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition by compounds like this compound.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

-

AChE enzyme preparation (from target insect species)

-

This compound solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a fresh reagent mix containing phosphate buffer, DTNB, and ATCI.

-

Enzyme and Inhibitor Incubation:

-

To the wells of a 96-well plate, add the AChE enzyme preparation.

-

Add different concentrations of this compound to the respective wells. For the control, add the solvent used to dissolve this compound.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction: Add the reagent mix to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Whole-Cell Patch-Clamp Recording from Insect Neurons

This electrophysiological technique allows for the direct measurement of the electrical activity of a single neuron, providing detailed information on how this compound affects neuronal firing and synaptic transmission.

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of an isolated neuron. A brief suction ruptures the membrane patch, establishing electrical continuity between the pipette's internal solution and the neuron's cytoplasm. This allows for the control and measurement of the neuron's membrane potential and currents.

Materials:

-

Dissection microscope and tools

-

Electrophysiology rig with micromanipulators, amplifier, and data acquisition system

-

Glass capillaries for pulling micropipettes

-

Pipette puller

-

External and internal physiological saline solutions specific for the insect species

-

This compound solution

Procedure (Generalized):

-

Neuron Isolation:

-

Dissect the desired neural tissue (e.g., brain, ventral nerve cord) from the insect in cold external saline.

-

Enzymatically and/or mechanically dissociate the tissue to obtain individual neurons.

-

Plate the isolated neurons on a coverslip coated with an adhesive substrate (e.g., poly-L-lysine).

-

-

Pipette Preparation: Pull a glass capillary to form a micropipette with a tip resistance of 3-7 MΩ when filled with the internal solution.

-

Recording:

-

Place the coverslip with neurons in the recording chamber on the microscope stage and perfuse with external saline.

-

Using the micromanipulator, carefully approach a neuron with the micropipette and form a high-resistance (GΩ) seal with the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

-

Record the neuron's resting membrane potential and spontaneous firing activity.

-

Apply this compound to the bath and record the changes in firing rate, membrane potential, and synaptic currents.

-

-

Data Analysis: Analyze the recorded traces to quantify changes in action potential frequency, amplitude, and duration, as well as the characteristics of postsynaptic currents.

Conclusion

This compound's efficacy as a broad-spectrum insecticide is rooted in its potent inhibition of acetylcholinesterase, a fundamental component of the insect nervous system. The resulting accumulation of acetylcholine leads to a cascade of neurotoxic effects, culminating in paralysis and death. Understanding the intricacies of this mode of action, from the molecular level of enzyme inhibition to the systemic level of neuronal network disruption, is crucial for the development of more selective and sustainable pest management strategies. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the neurotoxicology of this compound and to explore novel targets within the insect nervous system.

References

- 1. Extracellular Wire Tetrode Recording in Brain of Freely Walking Insects [jove.com]

- 2. pomais.com [pomais.com]

- 3. An insensitive acetylcholinesterase confers resistance to this compound in the beet armyworm Spodoptera exigua (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. Surface electrodes record and label brain neurons in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophysiological evidence of RML12 mosquito cell line towards neuronal differentiation by 20-hydroxyecdysdone - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Methomyl's Behavior in Water: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the carbamate (B1207046) insecticide methomyl (B1676398) in aqueous environments. The following sections detail its solubility under various conditions, its degradation through hydrolysis, photolysis, and biodegradation, and the standardized experimental protocols for assessing these parameters. This information is critical for environmental risk assessment, water treatment process development, and for professionals in drug development requiring a thorough understanding of the environmental fate of chemical compounds.

Solubility of this compound in Water

This compound is characterized by its high solubility in water, a key factor influencing its environmental mobility and potential for groundwater contamination.[1] The solubility of this compound in water is approximately 58 g/L at a temperature of 25°C.[2][3] Other reported values are in close agreement, with solubilities of 57.9 g/L at 25°C[1][4], 54.7 g/L at 25°C[5], and 58 g/L at 20°C.

While the effect of a wide range of temperatures and pH on this compound's solubility is not extensively documented in publicly available literature, its chemical structure suggests that pH is unlikely to have a significant impact on its solubility in the typical environmental pH range.

Table 1: Water Solubility of this compound

| Temperature (°C) | Solubility (g/L) | Reference(s) |

| 20 | 58 | |

| 25 | 54.7 - 58 | [2][3][4][5] |

Stability of this compound in Water

The persistence of this compound in aquatic environments is determined by several degradation pathways, including hydrolysis, photolysis, and biodegradation. The rate of these processes is influenced by environmental factors such as pH, temperature, and the presence of microorganisms and sunlight.

Hydrolysis

Hydrolysis is a significant degradation pathway for this compound, particularly under alkaline conditions.[6] The stability of this compound is pH-dependent, with degradation rates increasing as the pH becomes more alkaline.[5][7] There is some variability in the reported hydrolysis half-lives, which may be attributed to different experimental conditions such as temperature and buffer composition.

One set of studies indicates that this compound is relatively stable in acidic to neutral conditions, with half-lives of 56, 54, and 38 weeks at pH 4.5, 6.0, and 7.0, respectively.[2] In contrast, the half-life decreases to 20 weeks at pH 8.0.[2] Another source reports a half-life of 30 days at pH 9 and 25°C, and states that this compound is stable at a pH of 7.0 or less.[5] A longer half-life of 262 days has been reported in pure water.[3]

Table 2: Hydrolysis Half-Life of this compound in Water

| pH | Temperature (°C) | Half-Life | Reference(s) |

| 4.5 | Not Specified | 56 weeks | [2] |

| 6.0 | Not Specified | 54 weeks | [2][3] |

| 7.0 | Not Specified | 38 weeks | [2][3] |

| 8.0 | Not Specified | 20 weeks | [2][3] |

| 9.0 | 25 | 30 days | [5] |

| Pure Water | Not Specified | 262 days | [3] |

Photolysis

Direct photolysis, the degradation of a chemical by direct absorption of light, is generally considered a minor degradation pathway for this compound in water.[6] However, its degradation can be accelerated in the presence of photosensitizers or catalysts.

One study found that under direct sunlight, the photocatalytic degradation of this compound in the presence of zinc oxide (ZnO) followed first-order kinetics with a rate constant of 0.0609 min⁻¹.[1][8] Another study measured the direct photolysis quantum yield of this compound in pure water. The presence of substances like titanium dioxide (TiO2) can also enhance the photodegradation of this compound.

Biodegradation

Biodegradation by microorganisms is a significant process for the removal of this compound from water and soil. The half-life of this compound in water due to biodegradation can range from 6 to 262 days.[4] Several species of bacteria have been identified that can utilize this compound as a source of carbon and nitrogen, leading to its degradation.[6][9] For instance, Pseudomonas sp. has been shown to degrade 77% of this compound at an initial concentration of 10 mg/L.[9] In another study, Paracoccus sp. mdw-1 completely degraded 100 mg/L of this compound within 10 hours at pH 7.0 and 30°C.[9]

Table 3: Biodegradation of this compound in Water

| Microorganism | Initial Concentration (mg/L) | Degradation | Time | Reference(s) |

| Paracoccus sp. mdw-1 | 100 | 100% | 10 hours | [9] |

| Pseudomonas sp. EB20 | 10 | 77% | Not Specified | [9] |

| Various | Not Specified | Half-life: 6 - 262 days | Not Applicable | [4] |

Experimental Protocols

Standardized methodologies are crucial for obtaining reliable and comparable data on the solubility and stability of chemical compounds. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the column elution method and the flask method.[10][11][12]

-

Column Elution Method: This method is suitable for substances with low solubility (< 10 mg/L). A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.

-

Flask Method: This method is used for substances with a solubility of > 10 mg/L. A sufficient amount of the test substance is added to water in a flask to create a saturated solution. The flask is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.

Hydrolysis as a Function of pH (OECD Guideline 111)

This guideline details a procedure to assess the rate of abiotic hydrolysis of chemicals in sterile aqueous buffer solutions at environmentally relevant pH values (typically pH 4, 7, and 9).[13][14][15][16][17]

The test substance is dissolved in sterile buffer solutions and incubated in the dark at a constant temperature. Samples are taken at various time intervals and analyzed for the concentration of the parent substance and any major hydrolysis products. The rate of hydrolysis and the half-life are then calculated. A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to estimate the hydrolysis rate before conducting the main study at a more environmentally relevant temperature.[14]

Phototransformation of Chemicals in Water (OECD Guideline 316)

This guideline provides a tiered approach to investigating the direct photolysis of chemicals in water.[18][19][20][21][22]

-

Tier 1 (Screening Test): This involves estimating the maximum possible direct photolysis rate constant based on the substance's UV-visible absorption spectrum and the solar irradiance spectrum.

-

Tier 2 (Experimental Study): If the screening test indicates potential for significant photolysis, an experimental study is conducted. This involves irradiating a solution of the test substance in pure, buffered water with a light source that simulates natural sunlight (e.g., a xenon arc lamp). The concentration of the test substance and its photoproducts are monitored over time to determine the rate of photolysis, the half-life, and the quantum yield. Control samples are kept in the dark to account for any non-photolytic degradation.[19]

Aerobic Mineralization in Surface Water (OECD Guideline 309)

This guideline is a simulation test designed to determine the biodegradation of organic chemicals in aerobic surface water.[23][24][25][26]

The test substance, typically radiolabeled, is added at a low concentration to a sample of natural surface water containing its native microbial population. The test systems are incubated in the dark at a controlled temperature. The rate of biodegradation is determined by measuring the evolution of ¹⁴CO₂ and the disappearance of the parent compound over time. This test provides information on the rate of primary and ultimate biodegradation.

Visualizing Degradation Pathways and Experimental Workflows

This compound Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound in water, including hydrolysis and photolysis, leading to the formation of various degradation products.

Caption: Primary degradation pathways of this compound in water.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical experimental workflow for assessing the stability of a chemical like this compound in water, encompassing hydrolysis, photolysis, and biodegradation studies.

Caption: General experimental workflow for stability assessment.

References

- 1. Photo-Catalytic Degradation of this compound in Aquatic Environment – مجلة العلوم الإنسانية والطبيعية [hnjournal.net]

- 2. This compound | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 4. Current Approaches to and Future Perspectives on this compound Degradation in Contaminated Soil/Water Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (EHC 178, 1996) [inchem.org]

- 6. Environmental fate and toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]

- 8. hnjournal.net [hnjournal.net]

- 9. mdpi.com [mdpi.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. filab.fr [filab.fr]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 17. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 18. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 19. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. shop.fera.co.uk [shop.fera.co.uk]

- 23. oecd.org [oecd.org]

- 24. OECD 309: Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test | ibacon GmbH [ibacon.com]

- 25. oecd.org [oecd.org]

- 26. Aerobic mineralisation in surface water - Simulation Biodegradation Test [scymaris.com]

Methomyl's Ecological Footprint: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the environmental impact of methomyl (B1676398), a broad-spectrum carbamate (B1207046) insecticide. This document delves into its effects on various ecosystems, detailing its toxicological profile, environmental fate, and the methodologies used to ascertain these impacts. All quantitative data has been consolidated into comparative tables, and key processes are illustrated through diagrams using the DOT language for clarity and reproducibility.

Environmental Fate and Persistence

This compound is characterized by its high water solubility (58 g/L at 20°C) and low soil adsorption coefficient, which contributes to its mobility in the environment.[1][2] Its persistence varies significantly depending on the environmental compartment and conditions.